molecular formula C12H23N B14711192 N-Butylcyclooctanimine CAS No. 13363-14-9

N-Butylcyclooctanimine

Cat. No.: B14711192
CAS No.: 13363-14-9
M. Wt: 181.32 g/mol
InChI Key: MDNRMXGNUMHTAT-UHFFFAOYSA-N
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Description

N-Butylcyclooctanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a butyl group attached to a cyclooctane ring through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylcyclooctanimine can be synthesized through the reaction of cyclooctanone with n-butylamine under acidic or basic conditions. The reaction typically involves the formation of an imine bond between the carbonyl group of cyclooctanone and the amine group of n-butylamine. The reaction can be carried out in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-Butylcyclooctanimine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The butyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted imines or amines.

Scientific Research Applications

N-Butylcyclooctanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butylcyclooctanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

    N-Butylamine: A primary amine with similar reactivity but lacks the cyclooctane ring.

    Cyclooctanone: A ketone that can form imines but does not have the butyl group.

    Cyclooctylamine: An amine with a cyclooctane ring but without the butyl group.

Uniqueness: N-Butylcyclooctanimine is unique due to the combination of the cyclooctane ring and the butyl group linked through an imine bond. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

13363-14-9

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-butylcyclooctanimine

InChI

InChI=1S/C12H23N/c1-2-3-11-13-12-9-7-5-4-6-8-10-12/h2-11H2,1H3

InChI Key

MDNRMXGNUMHTAT-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1CCCCCCC1

Origin of Product

United States

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